molecular formula C12H17NO2 B11155037 4-ethoxy-N-propylbenzamide CAS No. 333348-68-8

4-ethoxy-N-propylbenzamide

Cat. No.: B11155037
CAS No.: 333348-68-8
M. Wt: 207.27 g/mol
InChI Key: GSINPXZUBQBYFY-UHFFFAOYSA-N
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Description

4-ethoxy-N-propylbenzamide is an organic compound with the molecular formula C12H17NO2. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and a propyl group (-CH2CH2CH3) attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-propylbenzamide typically involves the reaction of 4-ethoxybenzoic acid with propylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzoic acid.

    Reduction: Formation of 4-ethoxy-N-propylamine.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-ethoxy-N-propylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-ethoxy-N-propylbenzamide can be compared with other benzamide derivatives, such as:

    4-methoxy-N-propylbenzamide: Similar structure but with a methoxy group (-OCH3) instead of an ethoxy group.

    4-ethoxy-N-butylbenzamide: Similar structure but with a butyl group (-CH2CH2CH2CH3) instead of a propyl group.

    4-ethoxy-N-methylbenzamide: Similar structure but with a methyl group (-CH3) instead of a propyl group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituent groups.

Properties

CAS No.

333348-68-8

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-ethoxy-N-propylbenzamide

InChI

InChI=1S/C12H17NO2/c1-3-9-13-12(14)10-5-7-11(8-6-10)15-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI Key

GSINPXZUBQBYFY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)OCC

Origin of Product

United States

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